1,3-Diethylxanthine

説明

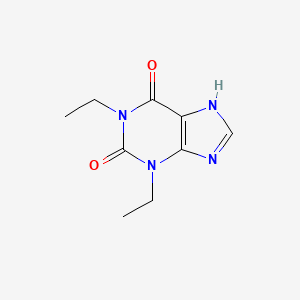

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-diethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNFISWKTZFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199644 | |

| Record name | 1,3-Diethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5169-95-9 | |

| Record name | 1,3-Diethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIETHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550Q64O79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Diethylxanthine

Synthetic Pathways to the 1,3-Diethylxanthine Core

The synthesis of the this compound core typically involves building the purine (B94841) ring system from appropriately substituted pyrimidine (B1678525) precursors. The ethyl groups at the N1 and N3 positions are usually incorporated early in the synthetic sequence, often during the preparation of the uracil (B121893) precursor.

Traube Synthesis and Analogous Imidazole (B134444) Ring Closure Reactions

The classical Traube purine synthesis, a cornerstone in the preparation of xanthine (B1682287) derivatives, relies on the cyclization of 5,6-diaminouracil (B14702) derivatives to form the imidazole ring, thereby completing the purine nucleus. For the synthesis of 8-unsubstituted xanthines like this compound, this typically involves reacting a 5,6-diamino-1,3-diethyluracil precursor with a one-carbon source.

Historically, formic acid was used in a two-step procedure involving the formation of an intermediate formamide, followed by ring closure. More efficient methods employ reagents like triethyl orthoformate, which directly facilitates the imidazole ring closure. The reaction of 5,6-diamino-1,3-diethyluracil with triethyl orthoformate under reflux conditions is a well-established route to this compound psu.eduresearchgate.netasianpubs.org. This method generally proceeds with good yields, although conventional heating can require several hours psu.eduresearchgate.netasianpubs.org.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool to significantly accelerate organic reactions and improve yields, including the synthesis of xanthine derivatives. The imidazole ring closure step in the preparation of this compound from 5,6-diamino-1,3-diethyluracil and triethyl orthoformate has been shown to be dramatically enhanced by microwave assistance psu.eduresearchgate.netasianpubs.org.

By employing microwave irradiation, the reaction time, which can be up to an hour under conventional heating, is reduced to a mere 5 minutes, while maintaining comparable or even improved yields psu.eduresearchgate.netasianpubs.org. This rapid and efficient method is particularly advantageous for synthesizing this compound, which serves as a key intermediate in various research applications.

Table 1: Comparative Yields and Reaction Times for this compound Synthesis

| Method | Reagent | Yield | Reaction Time |

| Conventional Heating | Triethyl orthoformate | ~80% | ~1 hour |

| Microwave-Assisted | Triethyl orthoformate | 76% | 5 minutes |

Alkylation Strategies for N1 and N3 Positions of the Xanthine Ring

The synthesis of this compound inherently involves the presence of ethyl groups at the N1 and N3 positions. These ethyl substituents are typically introduced earlier in the synthetic sequence, during the preparation of the pyrimidine precursor. For instance, the synthesis of 1,3-dibutylxanthine, an analogous compound, involves the initial alkylation of uracil with butyl halides to form 1,3-dibutyluracil, followed by further functionalization and ring closure . While direct alkylation of the xanthine core is possible, it often leads to regioselectivity issues, with multiple nitrogen atoms (N1, N3, N7, N9) being susceptible to alkylation ufs.ac.za. Therefore, for the targeted synthesis of this compound, the ethyl groups are generally pre-installed on the uracil ring system before the final imidazole ring closure.

Strategic Functionalization and Derivatization at the Xanthine Nucleus

The xanthine scaffold is highly amenable to structural modifications, with the C8 position being a primary site for introducing diverse substituents to modulate biological activity researchgate.netekb.eg. The introduction of aryl and heterocyclic moieties at C8 has proven particularly effective in developing potent and selective ligands for various biological targets, including adenosine (B11128) receptors nih.govnih.govnih.govnih.gov.

Synthesis of 8-Substituted this compound Derivatives

The synthesis of 8-substituted this compound derivatives typically involves either the direct functionalization of a pre-formed this compound core or, more commonly, the cyclization of a suitably functionalized 5,6-diaminouracil precursor. Methods often involve condensation reactions, followed by cyclization or other chemical transformations to install the desired substituent at the C8 position.

A significant area of research involves the synthesis of this compound derivatives bearing aryl or heterocyclic groups at the C8 position. These derivatives have shown promise in various therapeutic applications, including as antiproliferative agents dergipark.org.trresearchgate.netdergipark.org.tr.

One common approach for synthesizing 8-aryl and 8-heterocyclic analogues involves the reaction of 5,6-diamino-1,3-diethyluracil with carboxylic acids or their derivatives, followed by ring closure. For example, reacting 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochloride with carboxylic acids in the presence of dehydrating agents like EDC.HCl, followed by base-catalyzed ring closure, yields the desired 8-substituted xanthine derivatives dergipark.org.tr.

Research has focused on synthesizing derivatives with heterocyclic moieties such as thiazole (B1198619), isoxazole, and oxazole (B20620) at the C8 position. For instance, 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines dergipark.org.trresearchgate.netdergipark.org.tr.

Table 2: Antiproliferative Activity of 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5)

| Cancer Cell Line | IC50 (μM) |

| A549 | 16.70 |

| MCF7 | 78.06 |

| LN229 | 22.07 |

| U87 | 25.07 |

Other studies have explored the introduction of aryl substituents, such as phenylpropyl or styryl groups, at the C8 position of this compound derivatives to develop potent adenosine receptor antagonists nih.govnih.govnih.gov. These modifications highlight the versatility of the xanthine scaffold in generating diverse libraries of compounds with tailored biological profiles.

Compound List:

this compound

5,6-diamino-1,3-diethyluracil

Triethyl orthoformate

Formic acid

1,3-Dibutylxanthine

Uracil

1,3-Dibuthyluracil

1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione

5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochloride

1,3-Diethyl-8-(oxazol-5-yl)-3,7-dihydro-1H-purine-2,6-dione

1,3-Diethyl-8-(3-phenylpropyl)xanthine

8-Styrylxanthine derivatives

Molecular Mechanisms of Action and Target Interactions of 1,3 Diethylxanthine and Its Analogues

Other Identified Molecular Targets and Biochemical Interactions

While xanthines are widely recognized for their effects on adenosine (B11128) receptors and PDEs, research has identified other significant molecular targets and biochemical interactions for this class of compounds, including specific xanthine (B1682287) derivatives like 1,3-Diethylxanthine.

P2Y Receptor Antagonism and Associated Signaling Cascades

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP) guidetopharmacology.orgwikipedia.orgguidetopharmacology.org. These receptors play crucial roles in a variety of physiological processes, including vasodilation, blood clotting, immune responses, and neurotransmission wikipedia.orgguidetopharmacology.org. P2Y receptors are typically coupled to G proteins, primarily Gq or Gi/o, which initiate downstream signaling cascades. Gq-coupled receptors, such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, generally activate phospholipase C (PLC), leading to the mobilization of intracellular calcium ions and subsequent activation of protein kinase C (PKC) guidetopharmacology.orgguidetopharmacology.orgresearchgate.net. Conversely, Gi/o-coupled receptors, including P2Y12, P2Y13, and P2Y14, typically inhibit adenylate cyclase (AC) activity, thereby reducing cyclic adenosine monophosphate (cAMP) levels guidetopharmacology.orgguidetopharmacology.org.

While direct evidence specifically detailing the P2Y receptor antagonism and associated signaling cascades for this compound is limited in the reviewed literature, the broader class of xanthine derivatives has been explored for their interactions with purinergic receptors. For instance, certain xanthine-based compounds have demonstrated activity at P2Y receptors, often serving as pharmacological tools to elucidate receptor function acs.orgacs.org. Studies have investigated xanthine derivatives as adenosine receptor antagonists, and given the structural similarities and overlapping signaling pathways, exploration into their P2Y receptor interactions is a logical extension nih.govresearchgate.net. For example, modifications of xanthine scaffolds have yielded compounds with inhibitory activity against P2Y1 and P2Y12 receptors, suggesting a potential role for xanthine derivatives in modulating these pathways acs.org. Furthermore, xanthine-based adenosine receptor antagonists have been studied for their antiplatelet effects, a process significantly influenced by P2Y receptor signaling, particularly P2Y12 mdpi.commdpi.com.

Interaction with Acetylcholinesterase by Xanthine-Based Hybrids

Acetylcholinesterase (AChE) is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby regulating cholinergic neurotransmission. Xanthine derivatives, including naturally occurring compounds like caffeine (B1668208), have been identified as inhibitors of human acetylcholinesterase (hAChE) nih.govmdpi.comresearchgate.net. This inhibitory activity is believed to contribute to the cognitive-enhancing effects associated with caffeine nih.gov. Studies have shown that certain xanthine derivatives, such as pentoxifylline (B538998) and propentofylline (B1679635), also exhibit significant hAChE inhibitory potential, with propentofylline being notably potent nih.govresearchgate.net. These compounds typically demonstrate selectivity for hAChE over butyrylcholinesterase (hBuChE) nih.govresearchgate.net. Molecular modeling investigations suggest that caffeine binds primarily to the catalytic site of hAChE, while larger xanthine derivatives like pentoxifylline and propentofylline can engage both the catalytic and peripheral anionic sites, contributing to their enhanced inhibition nih.gov.

The development of "xanthine-based hybrids" has also focused on enhancing AChE inhibitory activity. These hybrids often involve conjugating the xanthine core with other pharmacologically active moieties, such as propargylamines or pyrrolidine (B122466) groups, to create compounds with dual or multi-target activities mdpi.commdpi.comresearchgate.net. While this compound itself is not explicitly detailed as an AChE inhibitor in the provided literature, the established inhibitory activity of related xanthines and the exploration of xanthine hybrids underscore the potential for this structural class, including disubstituted xanthines, to interact with and modulate AChE activity.

Table 1: In Vitro Acetylcholinesterase (hAChE) Inhibition by Xanthine Derivatives

| Compound | hAChE IC₅₀ (μM) | Selectivity (hAChE vs hBuChE) | Reference |

| Caffeine | 7.25 | Selective | nih.gov |

| Pentoxifylline | 6.60 | Selective | nih.gov |

| Propentofylline | 6.40 | Selective | nih.gov |

| Donepezil (Ref.) | 0.04 | Selective | nih.gov |

Influence on Diverse Cellular Signaling Pathways Beyond Adenosine and PDE Targets

Beyond their well-characterized roles as adenosine receptor antagonists and phosphodiesterase inhibitors, xanthine derivatives, including modifications of the 1,3-disubstituted xanthine scaffold, have demonstrated influence over a variety of other cellular signaling pathways, particularly in the context of antiproliferative and anticancer activities.

Research into caffeine analogues has revealed their capacity to inhibit neoplastic transformation induced by epidermal growth factor (EGF). For instance, certain 1,3,7-trialkylxanthines have shown dose-dependent inhibition of EGF-induced neoplastic transformation, with the number of carbons at the R1 and R3 positions influencing this activity nih.govoup.com. Notably, 1-ethyl-3-hexylxanthine was found to be significantly more potent than caffeine or theophylline (B1681296) in inhibiting neoplastic transformation and also demonstrated the ability to inhibit the transactivation of activator protein 1 (AP-1) nih.govoup.com. Caffeine itself has been shown to suppress the proliferation of various cancer cell lines and inhibit tumor development in animal models, potentially through mechanisms involving apoptosis induction nih.govoup.comekb.eg.

More specifically, novel 8-heterocyclic derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. One such derivative, 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (referred to as compound 5), exhibited potent activity against A549 (lung cancer), MCF7 (breast cancer), LN229 (brain cancer), and U87 (brain cancer) cell lines, with IC₅₀ values in the low micromolar range researchgate.net. This compound also demonstrated an ability to inhibit cell migration in A549 cells, suggesting a broader impact on cancer cell behavior beyond simple proliferation inhibition researchgate.net.

These antiproliferative effects are likely mediated through complex interactions with various cellular signaling pathways. For example, xanthine derivatives can influence pathways involving cyclic AMP (cAMP) and protein kinase A (PKA), which regulate cell proliferation and survival ekb.egrsc.org. The modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, has also been linked to xanthine activity researchgate.netrsc.org. Furthermore, some xanthine derivatives have been explored as anticancer adjuvants, potentiating the effects of conventional chemotherapy agents and influencing pathways related to apoptosis and cell cycle regulation ekb.egresearchgate.net.

Structure Activity Relationship Sar and Computational Studies of 1,3 Diethylxanthine Derivatives

Advanced Computational Approaches in SAR Studies

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor (typically a protein) to form a stable complex. This process aims to identify the most favorable binding pose, which can then be used to estimate binding affinity through scoring functions. For 1,3-Diethylxanthine derivatives, docking studies are crucial for understanding how structural modifications influence their interaction with specific biological targets.

Research involving xanthine (B1682287) derivatives, while not always specifically detailing this compound, often employs molecular docking to investigate their potential as inhibitors for various enzymes or receptors. For instance, studies on related heterocyclic compounds have shown that docking can predict binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the target's active site researchgate.netresearchgate.netjscimedcentral.comresearchgate.netbitesizebio.com. These interactions are fundamental to the SAR of the derivatives, guiding the design of new compounds with improved efficacy and specificity.

The accuracy of docking predictions is influenced by various factors, including the choice of docking software, scoring functions, and the preparation of both the ligand and receptor structures nih.govschrodinger.comutdallas.eduijpsjournal.com. Different docking programs may yield varied results, necessitating validation and comparison to experimental data where available. The objective is to identify poses that not only fit well into the binding site but also exhibit interactions consistent with known biological activity.

Molecular Dynamics Simulations to Characterize Ligand-Receptor Complex Stability and Conformation

While molecular docking provides a static snapshot of potential binding, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the behavior of molecular complexes over time. MD simulations track the movement of atoms and molecules in response to forces, providing detailed information about the stability, flexibility, and conformational changes of ligand-receptor complexes nih.govnih.govcresset-group.comresearchgate.net.

For this compound derivatives, MD simulations can reveal:

Complex Stability: Metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand can indicate whether the complex remains stable throughout the simulation period nih.govresearchgate.netresearchgate.netbiorxiv.org. A stable complex, characterized by low RMSD fluctuations, suggests a robust interaction.

Conformational Changes: MD simulations can illustrate how the ligand and receptor adjust their conformations upon binding. This is particularly important for understanding induced-fit mechanisms and identifying key residues involved in maintaining the complex nih.govcresset-group.com.

Interaction Dynamics: The persistence and nature of specific interactions (e.g., hydrogen bonds, salt bridges) can be monitored over time, providing a more nuanced understanding of the binding process than static docking alone researchgate.netresearchgate.netbiorxiv.orgfrontiersin.org.

Studies utilizing MD simulations on various ligand-protein systems have demonstrated their utility in validating docking poses and providing deeper insights into binding mechanisms nih.govresearchgate.netresearchgate.netnih.govmdpi.com. For example, simulations can assess the conformational stability of a protein-ligand complex, with RMSD and Root Mean Square Fluctuation (RMSF) analyses being common methods to evaluate the system's dynamic behavior nih.govresearchgate.netresearchgate.netbiorxiv.org. The ability of MD simulations to capture these dynamic aspects is crucial for a comprehensive understanding of SAR, as subtle conformational changes can significantly impact biological activity.

Preclinical and Cellular Investigations of 1,3 Diethylxanthine and Its Derivatives

In Vitro Cellular Models for Functional and Efficacy Assessment

In vitro studies are fundamental for evaluating the direct impact of compounds on cellular processes, providing initial insights into their mechanisms of action and potential therapeutic efficacy.

Antiproliferative Activity in Diverse Cancer Cell Lines (e.g., MCF7, A549, LN229, U87)

Research has systematically evaluated the antiproliferative potential of novel 8-aryl substituted 1,3-diethylxanthine derivatives against a range of human cancer cell lines. Employing the MTT assay, studies assessed the anti-cancer activity of these compounds on breast cancer (MCF7), human lung cancer (A549), and human brain cancer cell lines (LN229 and U87) dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net. A notable derivative, identified as 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (compound 5), demonstrated significant antiproliferative activity. This compound exhibited the most potent effects across the tested cell lines, with specific IC50 values indicating its efficacy.

Table 1: Antiproliferative Activity of 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5) in Cancer Cell Lines

| Cell Line | IC50 (μM) |

| A549 | 16.70 |

| MCF7 | 78.06 |

| LN229 | 22.07 |

| U87 | 25.07 |

Data sourced from dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net.

Cell Migration Inhibition Studies (e.g., utilizing Scratch Assay Techniques)

The ability of cancer cells to migrate is a key process in tumor progression and metastasis. The scratch assay, a common in vitro technique, has been utilized to assess the impact of compounds on cellular motility dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net. Investigations have specifically evaluated compound 5, a this compound derivative with a thiazole (B1198619) moiety, for its capacity to inhibit cell migration in A549 cells using this method dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net. The findings suggest that compound 5 possesses potent anti-cancer properties, indicating its potential to modulate cellular migratory processes dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net.

Effects on Neoplastic Transformation and Tumor Promotion Pathways (e.g., EGF-induced)

Research into the role of xanthine (B1682287) derivatives in modulating neoplastic transformation has explored their influence on pathways such as epidermal growth factor (EGF)-induced transformation. While specific xanthine analogues, such as 1-ethyl-3-hexylxanthine, have been identified as effective inhibitors of EGF-induced neoplastic transformation in cellular models like JB6 P+ cells nih.govoup.com, detailed findings directly pertaining to this compound itself in this specific context were not extensively detailed in the reviewed literature. Nevertheless, the broader class of xanthine derivatives, including those with 1,3-diethyl substitutions, is recognized for its potential to influence cellular transformation pathways nih.govoup.com.

Evaluation of Adenylate Cyclase Activity in Isolated Cell Membranes (e.g., Human Platelet Membranes)

The interaction of xanthine derivatives with adenosine (B11128) receptors and their subsequent effects on adenylate cyclase activity have been a significant focus of research. Studies have specifically examined these effects within isolated human platelet membranes, which are known to primarily express A2-adenosine receptors nih.govnih.govumich.edud-nb.info. Evidence indicates that the presence of 1,3-diethyl groups on the xanthine scaffold enhances A2 potency when compared to 1,3-dimethyl or 1,3-dipropyl substitutions nih.govnih.gov. Among the most potent A2 ligands identified are amine congeners of this compound, such as 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine and its D-lysyl conjugate. These compounds demonstrated significant antagonism of N-ethyl-adenosine-5′-uronamide-stimulated adenylate cyclase activity in human platelet membranes, with reported KB values in the nanomolar range nih.govnih.gov.

In Vivo Preclinical Animal Models for Pharmacological Efficacy and Mechanism Confirmation

Investigation of Anti-Bronchospastic Effects in Animal Models

Xanthine derivatives have a long-standing history in the treatment of respiratory conditions like asthma due to their bronchodilator properties. Preclinical studies often utilize animal models to assess the efficacy of these compounds in alleviating bronchospasm.

Studies on various xanthine derivatives, including those structurally related to this compound, have demonstrated significant anti-bronchospastic activity in animal models. For instance, research involving theophylline (B1681296) and its derivatives has shown their ability to relieve acute asthma symptoms by acting as potent bronchodilators researchgate.net. These compounds have been evaluated in vivo using models such as acetylcholine-induced bronchospasm in guinea pigs researchgate.netresearchgate.net. In these studies, certain synthesized xanthine derivatives exhibited bronchodilator activity comparable to established standards like aminophylline (B1665990) researchgate.net.

The mechanism of action for many xanthine derivatives in combating bronchospasm is often linked to their effects on phosphodiesterase (PDE) inhibition and adenosine receptor antagonism researchgate.net. By inhibiting PDE, these compounds can increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation in the airways.

Table 1: Summary of Anti-Bronchospastic Activity in Animal Models (Illustrative Data from Related Xanthine Derivatives)

| Compound Class/Example | Animal Model Used | Inducing Agent | Observed Effect | Reference |

| Xanthine Derivatives | Guinea Pigs (Histamine aerosol) | Histamine | Showed varying degrees of in vivo bronchospasmolytic activity | researchgate.net |

| Theophylline Derivatives | Guinea Pigs (Acetylcholine induced) | Acetylcholine | Moderate to good bronchodilator activity; some comparable to aminophylline | researchgate.net |

| Amaranthus spinosus extract | Rats (Carbachol induced) | Carbachol | Inhibited carbachol-induced bronchospasm; comparable to aminophylline | nih.gov |

Note: The data presented in this table are illustrative and derived from studies on various xanthine derivatives or plant extracts with bronchodilator properties. Specific data for this compound itself in these exact contexts may vary.

Studies on Central Nervous System Modulation in Rodent Models

Xanthine derivatives, notably caffeine (B1668208), are well-known for their stimulant effects on the central nervous system (CNS). Preclinical research in rodent models investigates the mechanisms by which these compounds modulate neuronal activity, behavior, and cognitive functions.

While direct studies on the CNS modulation of this compound in rodent models are not explicitly detailed in the provided snippets, the broader class of xanthines has been associated with neuroprotective effects and modulation of various neurological pathways. For example, xanthine derivatives are implicated in exerting neuroprotective, hypoglycemic, and monoamine oxidase (MAO) modulatory effects researchgate.net.

Studies on related compounds have explored their impact on behavior, such as anxiety-like behavior, attention deficit hyperactivity disorder (ADHD)-like behavior, and sensorimotor deficits in rodents following exposure to certain chemicals biorxiv.org. Furthermore, research into CNS disorders in rodents, such as those involving genetic models of brain disorders or neurodegenerative conditions, utilizes various behavioral tests to assess motor coordination, memory, and cognitive function nih.govucm.esnih.gov. These models are crucial for understanding the underlying mechanisms of neurological diseases and for evaluating potential therapeutic interventions.

The ability of xanthines to interact with adenosine receptors and affect neurotransmitter systems suggests a potential role in modulating CNS activity. Further research would be needed to elucidate the specific CNS effects of this compound in rodent models.

Table 2: General CNS Modulation Concepts in Rodent Models (Related to Xanthine Pharmacology)

| CNS Aspect Investigated | Rodent Model Type | Potential Mechanisms of Xanthines | Relevant Behavioral/Neurological Outcomes |

| Neuroprotection | Various Rodents | Adenosine receptor interaction, PDE inhibition | Reduced neuronal damage, improved cognitive function |

| Behavioral Stimulation | Mice, Rats | Adenosine receptor antagonism | Increased alertness, altered motor activity |

| Cognitive Function | Rats, Mice | Modulation of neurotransmitters | Improvements or deficits in learning and memory |

| Motor Control | Mice, Rats | Various CNS pathways | Assessment of coordination, gait, and movement |

Note: This table outlines general CNS modulation aspects relevant to xanthine pharmacology in rodent models. Specific findings for this compound are not directly presented.

Metabolic Pathways and Biotransformation of 1,3 Diethylxanthine

Identified Metabolic Reactions of 1,3-Diethylxanthine

While specific studies detailing the complete metabolic profile of this compound are limited in the provided literature, insights can be drawn from the well-established metabolism of related methylxanthines and general principles of drug metabolism.

Dealkylation, the removal of alkyl groups, is a common Phase I metabolic pathway, frequently mediated by cytochrome P450 (CYP) enzymes drughunter.comlibretexts.orgmsdmanuals.comwikipedia.orgneu.edu.tr. For methylxanthines like theophylline (B1681296) (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine), N-demethylation is a significant metabolic route, leading to the formation of less methylated xanthines and eventually xanthine (B1682287) itself google.comgoogle.com.

Analogously, this compound is expected to undergo de-ethylation at the N1 and N3 positions. This process would involve the enzymatic cleavage of the ethyl groups, potentially yielding 1-ethylxanthine, 3-ethylxanthine, or xanthine as metabolites. These reactions are typically catalyzed by CYP enzymes, which are known for their broad substrate specificity in metabolizing alkyl substituents on heterocyclic compounds nih.gov.

Table 1: Potential Dealkylation Pathways of this compound

| Parent Compound | Reaction Type | Potential Metabolite 1 | Potential Metabolite 2 | Potential Metabolite 3 |

| This compound | De-ethylation | 1-Ethylxanthine | 3-Ethylxanthine | Xanthine |

Hydroxylation, the addition of a hydroxyl (-OH) group, is another critical Phase I metabolic reaction, commonly occurring on aliphatic carbon atoms or aromatic rings drughunter.comlibretexts.orgmsdmanuals.comneu.edu.tr. This process is often catalyzed by CYP enzymes and can occur at various positions on a molecule, with regioselectivity determined by factors such as the electronic properties of the substrate and steric accessibility nih.govnih.gov.

For this compound, hydroxylation is anticipated to occur on the ethyl side chains. This could involve hydroxylation at the alpha-carbon (the carbon directly attached to the nitrogen atom) or the beta-carbon of the ethyl groups. Such modifications increase the polarity of the molecule, facilitating subsequent conjugation and excretion. Research on other compounds has shown that hydroxylation can be a detoxification pathway, with specific hydroxylated metabolites exhibiting reduced toxicity nih.gov.

Table 2: Potential Hydroxylation Sites on this compound

| Parent Compound | Ethyl Group Position | Potential Hydroxylation Site | Resulting Metabolite Type |

| This compound | N1-Ethyl | Alpha-carbon (Cα) | Alpha-hydroxylated |

| This compound | N1-Ethyl | Beta-carbon (Cβ) | Beta-hydroxylated |

| This compound | N3-Ethyl | Alpha-carbon (Cα) | Alpha-hydroxylated |

| This compound | N3-Ethyl | Beta-carbon (Cβ) | Beta-hydroxylated |

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound is primarily expected to be mediated by hepatic enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I reactions msdmanuals.comnih.gov. These enzymes, located mainly in the endoplasmic reticulum of hepatocytes, are responsible for a vast array of oxidative reactions, including dealkylation and hydroxylation msdmanuals.comwikipedia.orgnih.gov.

Specific CYP isoforms known to metabolize related methylxanthines, such as CYP1A2 and CYP2E1, are likely candidates for metabolizing this compound nih.gov. The activity of CYP enzymes requires the presence of NADPH-cytochrome P450 reductase, which supplies the necessary electrons for the oxidative process msdmanuals.comnih.gov. In vitro studies often utilize liver microsomes (e.g., Human Liver Microsomes - HLM, or Rat Liver Microsomes - RLM) supplemented with a NADPH-generating system to investigate these enzymatic activities nih.gov.

While Phase II conjugation reactions (e.g., glucuronidation, sulfation) are not the primary focus of initial biotransformation, they would likely follow Phase I modifications, further increasing the water solubility of the metabolites for excretion msdmanuals.comwikipedia.org.

Analytical Methodologies for Research on 1,3 Diethylxanthine and Its Analogues

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are fundamental for confirming the structure and identity of 1,3-Diethylxanthine and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Table 7.1.1: Representative NMR Data for a Xanthine (B1682287) Derivative

| Nucleus | Signal Assignment | Chemical Shift (δ) | Multiplicity | Integration | Notes |

| 1H | -CH3 (ethyl) | 0.97 ppm | t | 3H | Triplet due to coupling with adjacent CH2 |

| 1H | -CH2- (ethyl) | 3.15 – 3.24 ppm | m | 1H | Multiplet, part of the ethyl group |

| 13C | -CH3 (ethyl) | 12.6 ppm | Methyl carbon | ||

| 13C | -CH2- (ethyl) | 45.7 ppm | Methylene carbon | ||

| 13C | Xanthine Core C2 | ~155 ppm | Carbonyl carbon |

Note: This table provides illustrative data for a xanthine derivative, similar to that found in research literature, to demonstrate the type of information obtained from NMR analysis. Specific values for this compound would be determined experimentally. rsc.org

Mass Spectrometry (EIMS, HRMS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) techniques, including Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS), are indispensable for determining the molecular weight and elemental composition of this compound and its analogues, thereby confirming their identity and purity rsc.orgtandfonline.comtandfonline.comnih.gov. EIMS typically provides information about the molecular ion and fragmentation patterns, which can aid in structural elucidation. HRMS, on the other hand, provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also widely employed, combining the separation power of chromatography with the detection capabilities of mass spectrometry for complex mixtures tandfonline.comtandfonline.comnih.gov.

Table 7.1.2: Representative Mass Spectrometry Data

| Technique | Measured Ion | m/z Value | Elemental Composition (Calculated) | Accuracy (ppm) | Notes |

| ESI-MS | [M+Na]+ | 454 | - | - | Sodium adduct observed rsc.org |

| HRMS | [M]+ | 251.16720 | C18H21N (251.16740) | -1.6 | High-resolution mass for confirmation rsc.org |

Note: The data presented is illustrative, based on findings for related compounds, to show the application of MS techniques in structural confirmation. rsc.org

Chromatographic Separation and Purity Assessment Methods (e.g., Thin-Layer Chromatography)

Chromatographic techniques are vital for separating, identifying, and quantifying this compound and its related compounds, as well as assessing their purity. High-Performance Liquid Chromatography (HPLC) is a primary method, often coupled with UV-visible detection, for the routine analysis of xanthine derivatives in pharmaceutical formulations and biological samples tandfonline.comtandfonline.comnih.gov. HPLC methods, utilizing stationary phases like C18 columns and specific mobile phase compositions (e.g., methanol/acetonitrile mixtures with buffer solutions), allow for the determination of retention times, peak purity, and the quantification of analytes with high sensitivity and specificity tandfonline.comtandfonline.comnih.govcellulosechemtechnol.ro. High-Performance Thin-Layer Chromatography (HPTLC) also finds application in the analysis of xanthine derivatives tandfonline.comtandfonline.comnih.gov. Solid-phase extraction (SPE) is frequently used as a sample preparation step prior to HPLC analysis to enhance sensitivity and remove interfering substances tandfonline.comtandfonline.comnih.gov.

Radioligand Binding Assays for Receptor Affinity Determination

Xanthine derivatives, including analogues of this compound, are extensively studied for their interactions with adenosine (B11128) receptors (ARs), which are G protein-coupled receptors involved in various physiological processes najah.edumdpi.comnih.govsemanticscholar.orgdntb.gov.uapnas.orgresearchgate.net. Radioligand binding assays are the gold standard for quantifying the affinity of these compounds for specific AR subtypes (A1, A2A, A2B, A3) najah.edumdpi.comnih.govsemanticscholar.orgdntb.gov.uagiffordbioscience.comrevvity.comnih.gov. These assays typically involve incubating a known concentration of a radiolabeled adenosine analogue (the radioligand) with cell membranes or tissue homogenates expressing the target receptor, in the presence of varying concentrations of the test compound (e.g., a this compound derivative) giffordbioscience.comrevvity.comnih.gov. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its binding affinity, often expressed as an IC50 or Ki value nih.govdntb.gov.uapnas.orggiffordbioscience.comrevvity.comnih.gov. For example, studies have shown that certain this compound derivatives confer high potency at human platelet A2-receptors nih.gov, and specific compounds like 1,3-diethyl-8-[3H]phenylxanthine have been used as radioligands to characterize adenosine receptors dntb.gov.ua.

In Silico Tools for Activity Prediction and Drug-Likeness Assessment

In the realm of modern drug discovery, in silico methodologies play a pivotal role in accelerating the identification and optimization of potential therapeutic agents. These computational approaches allow researchers to predict a compound's biological activity and assess its drug-likeness based on its chemical structure, thereby guiding experimental efforts and reducing the time and cost associated with traditional screening. For compounds like this compound and its analogues, these tools provide crucial insights into their potential therapeutic utility.

PASS Software for Activity Prediction

The Prediction of Activity Spectra for Substances (PASS) is a widely utilized in silico tool designed to predict a broad spectrum of biological activities for chemical compounds. By analyzing the compound's 2D structure, PASS estimates the probability of it being active (Pa) and inactive (Pi) for over 4,000 types of biological effects, including pharmacological activities, mechanisms of action, and toxicological profiles biorxiv.orggenexplain.comzenodo.org. A compound is generally considered to have a higher potential for experimental activity if its predicted probability of being active (Pa) exceeds 50% genexplain.compreprints.org. PASS has been successfully applied in numerous studies involving heterocyclic compounds, including xanthine derivatives, to identify potential leads with various therapeutic properties, such as anticancer, anti-inflammatory, and enzyme inhibitory activities preprints.orgwindows.netresearchgate.netactamedica.orgnih.gov. The accuracy of PASS predictions has been reported to be high, often exceeding 90% for its training set biorxiv.orggenexplain.com.

Table 1: Representative Biological Activities Predicted by PASS

| Predicted Activity Category | Description |

| Anticancer | Potential to inhibit cancer cell growth or induce apoptosis. |

| Anti-inflammatory | Ability to reduce inflammation. |

| Enzyme Inhibition | Capacity to block the activity of specific enzymes (e.g., Xanthine Oxidase). |

| Antioxidant/Antiradical | Properties related to combating oxidative stress. |

| CNS Activity | Effects on the central nervous system (e.g., anxiolytic, cognition enhancer). |

| Antimicrobial | Activity against bacteria, fungi, or viruses. |

| Metabolic Modulation | Influence on metabolic pathways. |

Note: PASS predicts probabilities (Pa and Pi) for each activity. Specific values for this compound were not detailed in the reviewed literature snippets, but the tool is applicable to its structural class. genexplain.comzenodo.orgpreprints.org

Lipinski's Rule of Five for Drug-Likeness Assessment

Lipinski's Rule of Five (Ro5), also known as the Pfizer rule of five, is a set of guidelines developed to predict the oral bioavailability of a drug candidate based on its physicochemical properties innovareacademics.indrugbank.comtiu.edu.iq. This rule helps in assessing whether a molecule possesses characteristics that are likely to result in good absorption, distribution, metabolism, and excretion (ADME) profiles in the human body innovareacademics.indrugbank.comtiu.edu.iqnih.gov. The criteria are as follows:

Table 2: Lipinski's Rule of Five Criteria

| Criterion | Threshold |

| Molecular Weight (MW) | ≤ 500 Da |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

| Number of Violations | No more than one violation is ideal |

Note: Molar Refractivity (MR) within the range of 40-130 is also often considered as a guideline for drug-likeness. innovareacademics.inresearchgate.netnih.govscfbio-iitd.res.in

Adherence to these criteria is crucial in the early stages of drug discovery, as compounds that violate more than one of these rules are more likely to exhibit poor absorption or permeability, potentially leading to failure in later preclinical or clinical trials researchgate.netscfbio-iitd.res.inmdpi.compreprints.org.

Research involving xanthine derivatives has frequently employed Lipinski's Rule of Five to evaluate their drug-likeness. Notably, studies on novel 8-aryl substituted this compound derivatives, investigated for antiproliferative activities, reported that all tested compounds conformed to Lipinski's Rule of Five, indicating their potential suitability as drug candidates dergipark.org.tr. Similarly, other research on xanthine derivatives has highlighted promising drug-likeness properties according to Ro5, suggesting good potential for oral absorption innovareacademics.inresearchgate.net.

Synergistic Application

The combined use of tools like PASS for activity prediction and Lipinski's Rule of Five for drug-likeness assessment provides a powerful synergistic approach in early-stage drug discovery. By integrating these in silico evaluations, researchers can prioritize compounds that not only exhibit predicted biological activity but also possess favorable physicochemical properties for potential oral administration, thereby streamlining the drug development pipeline biorxiv.orgpreprints.orgwindows.netresearchgate.netmdpi.compreprints.org.

Compound Names Mentioned:

this compound

Comparative Pharmacology Within the Xanthine Class

Distinguishing Pharmacological Profiles of 1,3-Diethylxanthine from Natural Methylxanthines (e.g., Caffeine (B1668208), 1,3-Dimethylxanthine (Theophylline), Theobromine)

The naturally occurring methylxanthines—caffeine, theophylline (B1681296), and theobromine (B1682246)—serve as foundational benchmarks for understanding the pharmacology of synthetic derivatives like this compound. researchgate.netbasicmedicalkey.comwikipedia.org These compounds are all non-selective antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterase enzymes. nih.govwikipedia.org However, the substitution of methyl groups with ethyl groups at the 1 and 3 positions of the xanthine (B1682287) ring, as in this compound, imparts distinct pharmacological characteristics.

Adenosine Receptor Antagonism: The primary mechanism of action for many of the physiological effects of xanthines is the blockade of adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes. sigmaaldrich.comfrontiersin.org The affinity of xanthines for these receptors can be significantly altered by the nature of the alkyl substituents at the N1 and N3 positions.

Caffeine (1,3,7-trimethylxanthine): As a non-selective adenosine receptor antagonist, caffeine is known for its stimulant effects on the central nervous system (CNS). wikipedia.orgnih.gov It is metabolized in the liver to three primary active metabolites: paraxanthine (B195701) (84%), theobromine (12%), and theophylline (4%). wikipedia.org

Theophylline (1,3-dimethylxanthine): Theophylline also acts as a non-selective adenosine receptor antagonist and is used therapeutically as a bronchodilator for asthma and COPD. wikipedia.orgnih.gov Its pharmacological profile includes smooth muscle relaxation, cardiac stimulation, and CNS stimulation. wikipedia.orgispub.com

Theobromine (3,7-dimethylxanthine): Found in high concentrations in cocoa, theobromine is a weaker adenosine receptor antagonist than caffeine and has minimal CNS stimulant effects. wikipedia.orgnih.gov It primarily acts as a vasodilator and diuretic. wikipedia.org Theobromine is also a metabolite of caffeine. wikipedia.orgfrontiersin.org

This compound: Replacing the methyl groups with ethyl groups generally enhances the potency at adenosine receptors. Studies have used 1,3-diethyl-8-phenylxanthine (B14048) as a radioligand for labeling A1 adenosine receptors, indicating a high affinity for this receptor subtype. pnas.org The elongation of the alkyl chains from methyl to ethyl or propyl at the 1 and 3 positions has been shown to increase affinity at rat A1 adenosine receptors by approximately 20-fold compared to theophylline. nih.gov

Phosphodiesterase (PDE) Inhibition: Xanthines also exert their effects by inhibiting PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgclevelandclinic.org This inhibition leads to increased intracellular levels of these second messengers, resulting in effects like smooth muscle relaxation. litfl.com

Natural methylxanthines are generally considered non-selective PDE inhibitors. nih.govwikipedia.org Theophylline is a well-known example, contributing to its bronchodilator effects. litfl.com Caffeine is also an effective PDE inhibitor. nih.gov

The inhibitory potency of this compound on PDE is also a component of its pharmacological activity, contributing to effects such as bronchodilation.

Interactive Data Table: Comparative Affinity of Natural Methylxanthines at Adenosine Receptors

| Compound | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | Primary Pharmacological Effects |

| Caffeine | ~12,000 | ~2,400 | CNS stimulant, mild diuretic |

| Theophylline | ~8,500 | ~4,500 | Bronchodilator, cardiac stimulant |

| Theobromine | ~63,000 | ~13,000 | Vasodilator, diuretic, weak stimulant |

Note: Ki values can vary between studies and experimental conditions. The values presented are representative estimates.

Comparison with Other Synthetic Dialkylxanthine Derivatives (e.g., 1,3-Dibutylxanthine, 1-Ethyl-3-Hexylxanthine)

The pharmacological profile of this compound can be further contextualized by comparing it to other synthetic dialkylxanthines where the alkyl chain length at the N1 and N3 positions is varied.

1,3-Dibutylxanthine: This compound, with butyl groups at the N1 and N3 positions, demonstrates how increasing the alkyl chain length can further modify pharmacological activity. It is known as a phosphodiesterase inhibitor and an adenosine receptor antagonist. ontosight.ai For 8-arylxanthines, the affinity at A3 receptors is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. nih.gov Furthermore, 1,3-dibutylxanthine-7-ribosides have been found to bind effectively at A3 receptors. nih.gov

1-Ethyl-3-Hexylxanthine: This asymmetrically substituted xanthine derivative has been identified as a particularly potent inhibitor of neoplastic transformation. nih.govnih.gov In one study, it was found to be 48-fold more effective than caffeine and 75-fold more effective than theophylline in inhibiting epidermal growth factor-induced cell transformation. nih.govnih.gov This highlights how specific alkyl substitutions can lead to highly specialized and potent biological activities that differ significantly from those of the more common methyl- and diethyl- substituted xanthines. oup.com

Interactive Data Table: Comparison of Synthetic Dialkylxanthine Derivatives

| Compound | N1-Substituent | N3-Substituent | Notable Pharmacological Properties |

| This compound | Ethyl | Ethyl | Potent adenosine receptor antagonist. |

| 1,3-Dibutylxanthine | Butyl | Butyl | High affinity for A3 adenosine receptors (in 8-aryl derivatives), PDE inhibitor. ontosight.ainih.gov |

| 1-Ethyl-3-Hexylxanthine | Ethyl | Hexyl | Potent inhibitor of neoplastic transformation. nih.govnih.gov |

Elucidation of Structure-Activity Similarities and Differences across Substituted Xanthines

The systematic variation of substituents on the xanthine scaffold has provided significant insights into the structure-activity relationships (SAR) for this class of compounds. nih.gov

N1 and N3 Positions: The length and nature of the alkyl groups at the N1 and N3 positions are critical determinants of affinity for adenosine receptors. Early research demonstrated that elongating the 1,3-dimethyl groups of theophylline to 1,3-dipropyl groups resulted in a roughly 20-fold increase in affinity at rat A1 adenosine receptors. nih.gov This trend generally continues with increasing alkyl chain length up to a certain point, as seen with dibutyl and dipentyl substitutions showing high affinity at A3 receptors. nih.gov However, excessively long chains can decrease affinity. nih.gov

N7 Position: Substitution at the N7 position generally leads to a decrease in adenosine receptor antagonist potency. nih.gov This is in contrast to the natural methylxanthine, caffeine (1,3,7-trimethylxanthine), where the N7-methyl group is present.

C8 Position: The C8 position is a key site for modification to enhance both potency and selectivity for different adenosine receptor subtypes. nih.gov

Substitution with aryl groups at the C8 position can significantly increase affinity for A1 and A2A receptors. For instance, 8-phenyltheophylline (B1204217) is 100-fold more potent at A1 receptors and 30-fold more potent at A2A receptors than theophylline itself. nih.gov

Cycloalkyl substituents at the C8 position, such as cyclohexyl or cyclopentyl, have been shown to confer selectivity for the A1 receptor subtype. nih.gov

The introduction of carboxylic acid and other charged groups at the 8-position has been explored, though it doesn't significantly enhance affinity at rat A3 receptors but can diminish potency at A1 and A2a receptors. nih.gov

Emerging Research Areas and Future Directions for 1,3 Diethylxanthine Research

Exploration of Novel Therapeutic Applications Based on Identified Mechanisms of Action

The primary mechanism of action identified for 1,3-diethylxanthine and its derivatives is the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes. This targeted action has opened avenues for exploring their therapeutic potential in a range of pathologies, most notably neurodegenerative diseases.

Research has indicated that derivatives of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine show affinity for both A1 and A2A adenosine receptors. researchgate.net The modulation of these receptors is a key strategy in the proposed treatment of conditions like Parkinson's and Alzheimer's disease. The neuroprotective effects of methylxanthines are attributed to their ability to counteract the over-activation of adenosine receptors, which is implicated in the neuronal damage characteristic of these diseases. mdpi.comnih.gov

Future investigations are geared towards expanding these applications. The anti-inflammatory and anti-oxidative properties associated with methylxanthines further support their exploration in other inflammatory and oxidative stress-related disorders. mdpi.comnih.gov The goal is to translate the known mechanisms of adenosine receptor blockade and phosphodiesterase (PDE) inhibition into tangible therapeutic benefits for a wider array of diseases.

Design and Synthesis of Highly Selective and Potent this compound Derivatives

The quest for enhanced therapeutic efficacy with minimal side effects has driven the design and synthesis of novel this compound derivatives. The focus of this research is to achieve high selectivity and potency for specific adenosine receptor subtypes.

Structure-activity relationship (SAR) studies have been pivotal in this endeavor. For instance, replacing the 1,3-dimethyl groups of theophylline (B1681296) with 1,3-diethyl or 1,3-dipropyl groups has been shown to significantly increase potency at A1 adenosine receptors. nih.gov Further modifications, such as para-substitution on a phenoxymethyl (B101242) side-chain, can modulate affinity for both A1 and A2A receptors. researchgate.net

A series of functionalized congeners of 1,3-dialkylxanthines have been prepared, including esters, amides, and hydrazides, to explore the impact of these modifications on receptor binding. nih.gov These synthetic efforts aim to create a library of compounds with varied selectivity profiles, allowing for the selection of optimal candidates for specific therapeutic targets.

Table 1: Impact of Substitutions on Adenosine Receptor Affinity of Xanthine (B1682287) Derivatives

| Parent Compound | Substitution | Target Receptor | Effect on Affinity |

|---|---|---|---|

| 1,3-Dimethylxanthine (Theophylline) | 1,3-Diethyl substitution | A1 Adenosine Receptor | Increased affinity |

| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)-xanthine | para-Bromo substitution on phenoxymethyl side-chain | A1 Adenosine Receptor | Increased affinity |

Integration of Advanced Computational Modeling for Accelerated Drug Discovery and Design

The integration of computational methods is set to revolutionize the discovery and design of this compound-based drugs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can significantly accelerate the identification of promising lead compounds and optimize their pharmacological properties. nih.govnih.gov

Molecular docking studies can predict the binding modes and affinities of this compound derivatives with their target receptors, such as the A1 and A2A adenosine receptors. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to identify molecules with the highest potential for strong and selective binding. By understanding the key molecular interactions, researchers can rationally design novel derivatives with improved efficacy.

QSAR models can establish a mathematical relationship between the chemical structure of this compound analogs and their biological activity. This enables the prediction of the potency and selectivity of unsynthesized compounds, guiding synthetic efforts towards the most promising candidates and reducing the reliance on time-consuming and costly experimental screening. mdpi.com The use of computational tools is crucial for navigating the vast chemical space of possible this compound derivatives to pinpoint those with the most desirable therapeutic profiles.

Detailed Elucidation of Cellular and Molecular Mechanisms in Specific Biological Systems and Disease Contexts

While the primary mechanisms of adenosine receptor antagonism and PDE inhibition are established for methylxanthines, a deeper understanding of the downstream cellular and molecular consequences in specific disease contexts is a critical area for future research. mdpi.comnih.gov For this compound, this involves mapping the precise signaling pathways affected by its interaction with adenosine receptors in neurons, immune cells, and other relevant cell types.

In the context of neurodegenerative diseases, research is focused on how A1 and A2A receptor antagonism by this compound derivatives impacts processes like neuroinflammation, protein aggregation (such as amyloid-beta and tau), and synaptic dysfunction. mdpi.comnih.govyale.edugreymattersjournal.org Understanding these intricate mechanisms at a molecular level is essential for validating the therapeutic potential of these compounds and identifying potential biomarkers for treatment response.

Future studies will likely employ advanced techniques such as transcriptomics, proteomics, and metabolomics to obtain a comprehensive view of the cellular response to this compound treatment in various disease models. This will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.

Development of this compound Analogues as Pharmacological Probes for Receptor and Enzyme Characterization

The development of highly selective and potent this compound analogues also holds significant promise for their use as pharmacological probes. These specialized molecules can be instrumental in the characterization of adenosine receptors and related enzymes.

Functionalized congeners of 1,3-dialkylxanthines can be designed to incorporate reporter groups, such as radioactive isotopes or fluorescent tags. nih.gov These labeled probes can be used in binding assays to map the distribution and density of adenosine receptor subtypes in different tissues and to study the binding kinetics of other compounds.

Furthermore, these analogues can serve as tools to investigate the structure and function of the receptors themselves. By identifying derivatives with high selectivity for a particular receptor subtype, researchers can isolate and study the physiological role of that specific receptor in complex biological systems. This fundamental research is crucial for advancing our understanding of purinergic signaling and for the development of next-generation therapeutics.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)-xanthine |

| Theophylline (1,3-Dimethylxanthine) |

| 1,3-Dipropylxanthine |

| Adenosine |

| Amyloid-beta |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Diethylxanthine and its derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation of xanthine precursors under acidic alcoholic conditions. For example, this compound derivatives are synthesized via nucleophilic substitution at the N1 and N3 positions using ethyl halides or other alkylating agents. Optimization includes adjusting reaction temperature, solvent polarity, and catalyst choice (e.g., HCl or trifluoroacetic acid). Purification is achieved through recrystallization or column chromatography .

Q. How is the structural integrity and purity of synthesized this compound confirmed?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., ethyl groups at N1 and N3) and aromatic proton environments.

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and NH/CH vibrations.

- Melting Point (MP) Analysis : Cross-referenced with literature values (e.g., 179–182°C for this compound) .

Q. What in vitro models are used to evaluate the anticancer potential of this compound derivatives?

- Methodological Answer : The MTT assay is standard for assessing antiproliferative activity. Key steps include:

- Cell Line Selection : Lung (A549), breast (MCF7), and glioblastoma (LN229, U87) cancer cells.

- Dose-Response Curves : IC50 values calculated after 24–72 hours of exposure.

- Controls : Untreated cells and reference drugs (e.g., doxorubicin) for baseline comparison .

Advanced Research Questions

Q. How do structural modifications at the C8 position of this compound influence biological activity?

- Methodological Answer : Substitution with heterocycles (e.g., thiazole) enhances antiproliferative effects. For example:

- Thiazole Derivative (Compound 5) : IC50 values of 16.70 μM (A549) and 25.07 μM (U87).

- SAR Analysis : Electron-withdrawing groups at C8 improve target binding, while bulky substituents may reduce bioavailability. Computational docking studies (e.g., AutoDock) validate interactions with kinase domains .

Q. What computational approaches predict the molecular interactions of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-protein interactions, such as binding to adenosine receptors or DNA topoisomerases. These methods guide rational design of derivatives with improved affinity .

Q. How can discrepancies between in vitro and in vivo efficacy of this compound derivatives be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using HPLC-MS.

- Lipinski’s Rule Compliance : Ensure derivatives meet criteria (e.g., molecular weight <500 Da, logP <5) for oral bioavailability.

- In Vivo Validation : Use xenograft models to compare tumor regression rates with in vitro IC50 data .

Q. What experimental designs evaluate the impact of this compound on cancer cell migration?

- Methodological Answer : The scratch assay quantifies migration inhibition:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。